

Comparative NMR Analysis of 1-Aminopiperidine and Related Compounds

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Compound of Interest

Compound Name: 1-Aminopiperidine

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This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **1-aminopiperidine** against its structural analogs, piperidine and N-methylpiperidine. Understanding the NMR profile of **1-aminopiperidine** is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems, which is of significant interest in drug development and medicinal chemistry.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR data for **1-aminopiperidine**, piperidine, and N-methylpiperidine. The data for **1-aminopiperidine** is available through spectral databases such as SpectraBase and PubChem, originating from sources like Sigma-Aldrich.^{[1][2][3]} For detailed analysis, including the visualization of the spectra, direct consultation of these databases is recommended.

Table 1: ^1H NMR Data Comparison

Compound	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Aminopiperidine	H-2, H-6	Data not available in snippets	t	Data not available in snippets
H-3, H-5	Data not available in snippets	m	Data not available in snippets	
H-4	Data not available in snippets	m	Data not available in snippets	
-NH ₂	Data not available in snippets	s (broad)	N/A	
Piperidine	H-2, H-6	2.79	m	-
H-3, H-5	1.51	m	-	
H-4	2.19	m	-	
-NH	Not specified	s (broad)	N/A	
N-Methylpiperidine	H-2, H-6	~2.33	m	-
H-3, H-5, H-4	1.41 - 1.59	m	-	
-CH ₃	2.23	s	N/A	

Note: "m" denotes a multiplet, "t" denotes a triplet, and "s" denotes a singlet. Data for piperidine and N-methylpiperidine are sourced from publicly available spectral data.

Table 2: ¹³C NMR Data Comparison

Compound	Position	Chemical Shift (δ , ppm)
1-Aminopiperidine	C-2, C-6	Data not available in snippets
C-3, C-5		
C-4		
Piperidine	C-2, C-6	47.0
C-3, C-5		
C-4		
N-Methylpiperidine	C-2, C-6	Data available in spectral databases
C-3, C-5		
C-4		
-CH ₃		Data available in spectral databases

Note: The specific chemical shifts for **1-aminopiperidine** are available in the referenced spectral databases.[\[2\]](#)

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like **1-aminopiperidine** is outlined below.

Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

- **Insertion:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
- **^1H NMR Acquisition:**
 - Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans).
 - Acquire the ^1H NMR spectrum.
- **^{13}C NMR Acquisition:**
 - Set the appropriate acquisition parameters, typically requiring a larger number of scans than ^1H NMR for a good signal-to-noise ratio.
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
- **Data Processing:**
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Visualizations

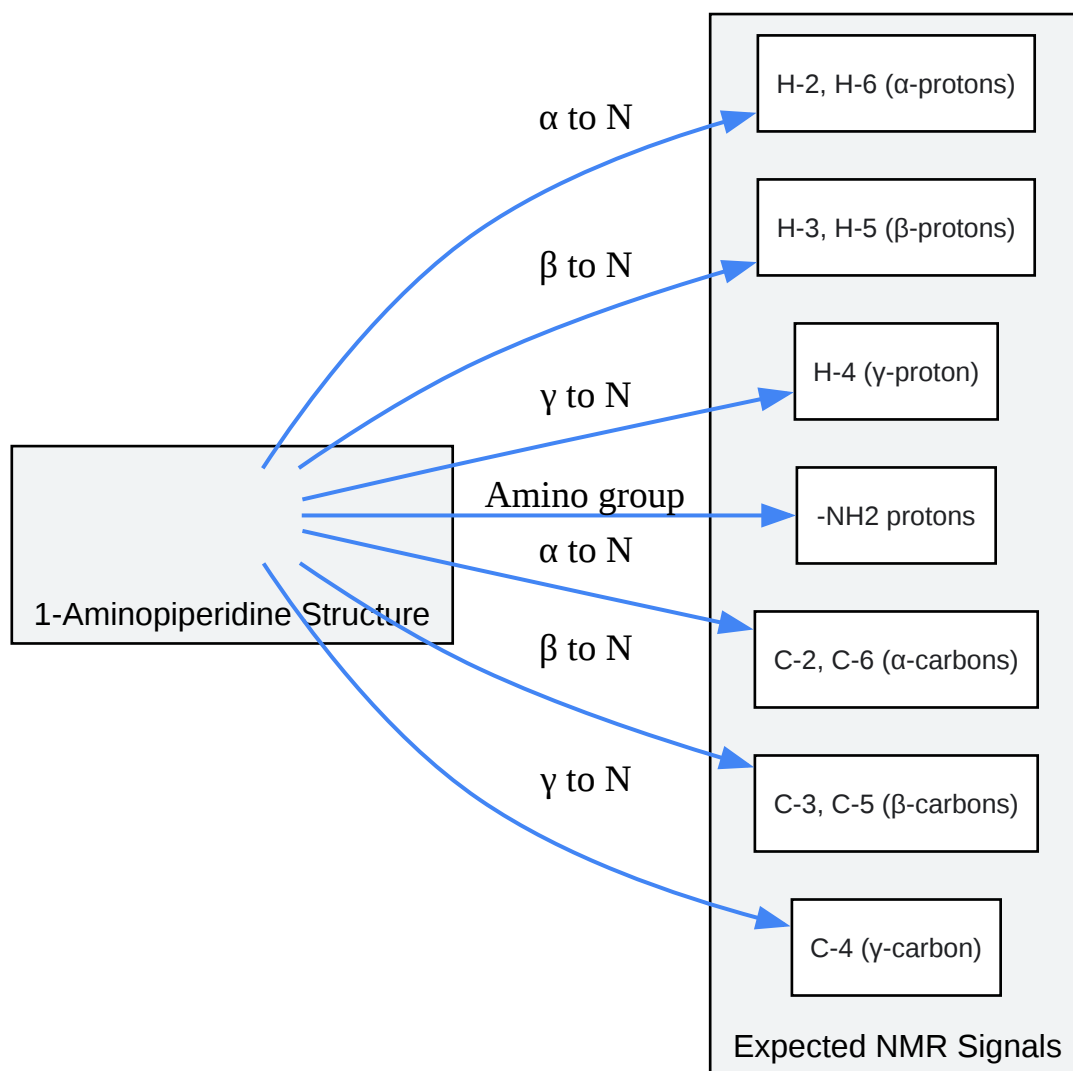
Structure and NMR Signal Correlation of **1-Aminopiperidine**

Figure 1: Structure and NMR Signal Correlation

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Caption: Correlation of protons and carbons in **1-aminopiperidine** to their expected NMR signals.

General NMR Analysis Workflow

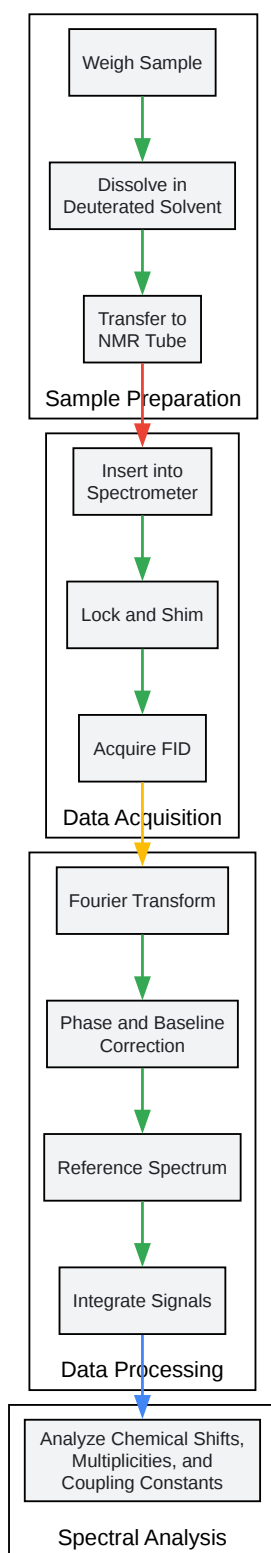


Figure 2: General NMR Analysis Workflow

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Caption: A generalized workflow for conducting NMR analysis from sample preparation to spectral interpretation.

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References

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